

Application Notes & Protocols: In Vitro Antibacterial Activity of Compound-B43 (C₂₅H₁₉BrN₄O₃)

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Compound of Interest

Compound Name: C₂₅H₁₉BrN₄O₃

Cat. No.: B15172528

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Introduction

Compound-B43 is a novel, synthetic heterocyclic compound with the molecular formula **C₂₅H₁₉BrN₄O₃**. Heterocyclic compounds, particularly those containing nitrogen, are a significant class of molecules in medicinal chemistry, known for a wide range of biological activities.^{[1][2][3]} Many pyrazole derivatives, which are nitrogen-containing heterocyclic compounds, have demonstrated notable antimicrobial properties.^{[4][5][6][7]} This document provides detailed protocols for evaluating the in vitro antibacterial efficacy of Compound-B43 and presents a summary of its activity against a panel of clinically relevant bacterial strains. The data presented herein is hypothetical and intended to serve as an illustrative example for researchers.

Antibacterial Activity Data Summary

The antibacterial potency of Compound-B43 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several Gram-positive and Gram-negative bacterial strains.

Table 1: Hypothetical MIC and MBC Values for Compound-B43

Bacterial Strain	Type	ATCC Number	MIC (µg/mL)	MBC (µg/mL)
Staphylococcus aureus	Gram-positive	29213	8	16
MRSA	Gram-positive	BAA-1717	16	64
Bacillus subtilis	Gram-positive	6633	4	8
Escherichia coli	Gram-negative	25922	16	32
Pseudomonas aeruginosa	Gram-negative	27853	64	>128
Klebsiella pneumoniae	Gram-negative	13883	32	64

MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Compound-B43 stock solution (e.g., 1280 µg/mL in DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial cultures in log-phase growth
- Spectrophotometer (600 nm)
- Sterile DMSO (Dimethyl Sulfoxide)

- Positive control antibiotic (e.g., Ciprofloxacin)
- Incubator (37°C)

Procedure:

- **Bacterial Inoculum Preparation:** a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate. b. Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- **Compound Dilution:** a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Compound-B43 stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last well.
- **Inoculation:** a. Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 200 µL. b. Controls:
 - Positive Control: Wells with bacteria and a standard antibiotic.
 - Negative Control (Sterility): Wells with CAMHB only.
 - Growth Control: Wells with CAMHB and bacteria, but no compound.
 - Solvent Control: Wells with bacteria and the highest concentration of DMSO used.
- **Incubation:** a. Seal the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** a. The MIC is defined as the lowest concentration of Compound-B43 that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC assay.

Materials:

- MIC plate from Protocol 1
- Sterile Mueller-Hinton Agar (MHA) plates
- Sterile pipette tips or a multi-channel pipettor

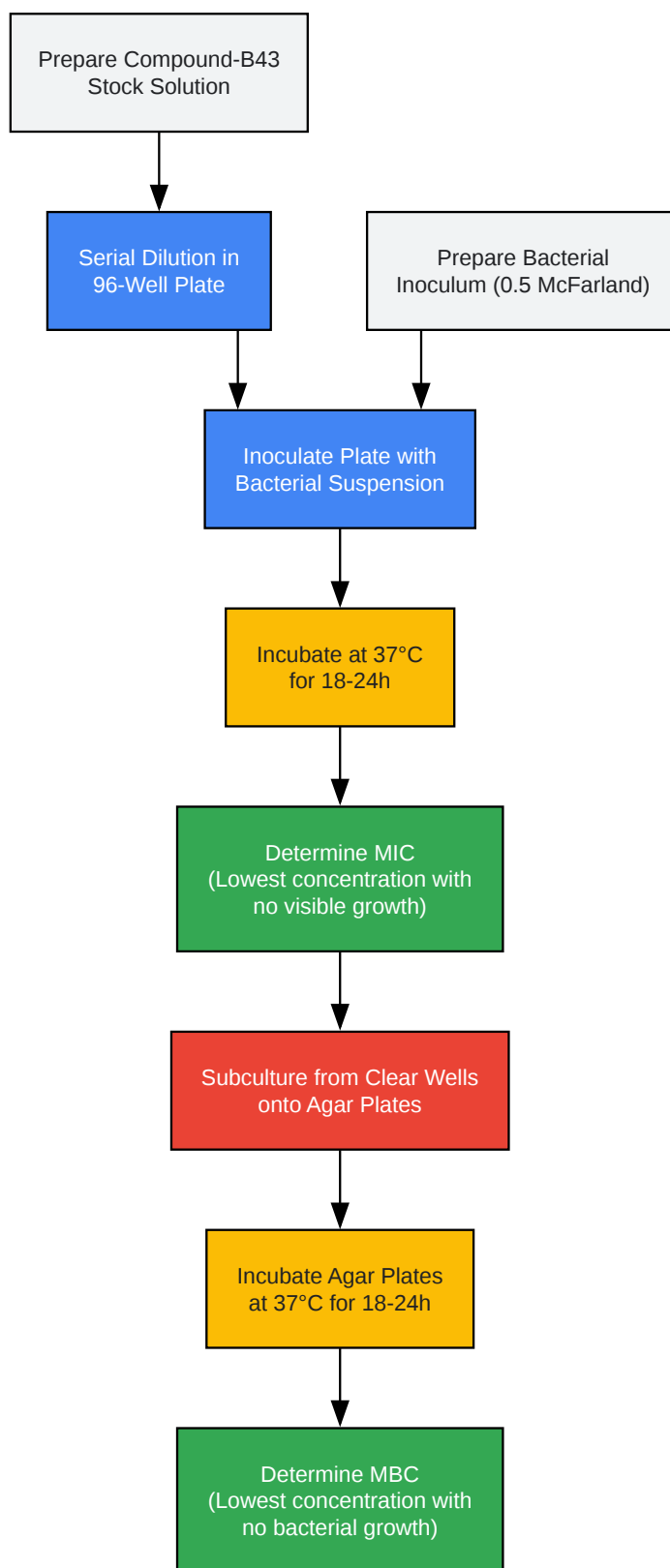
Procedure:

- Subculturing: a. From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 μ L aliquot. b. Spot-plate the aliquot onto a fresh MHA plate.
- Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.
- MBC Determination: a. The MBC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antibacterial activity of a test compound.

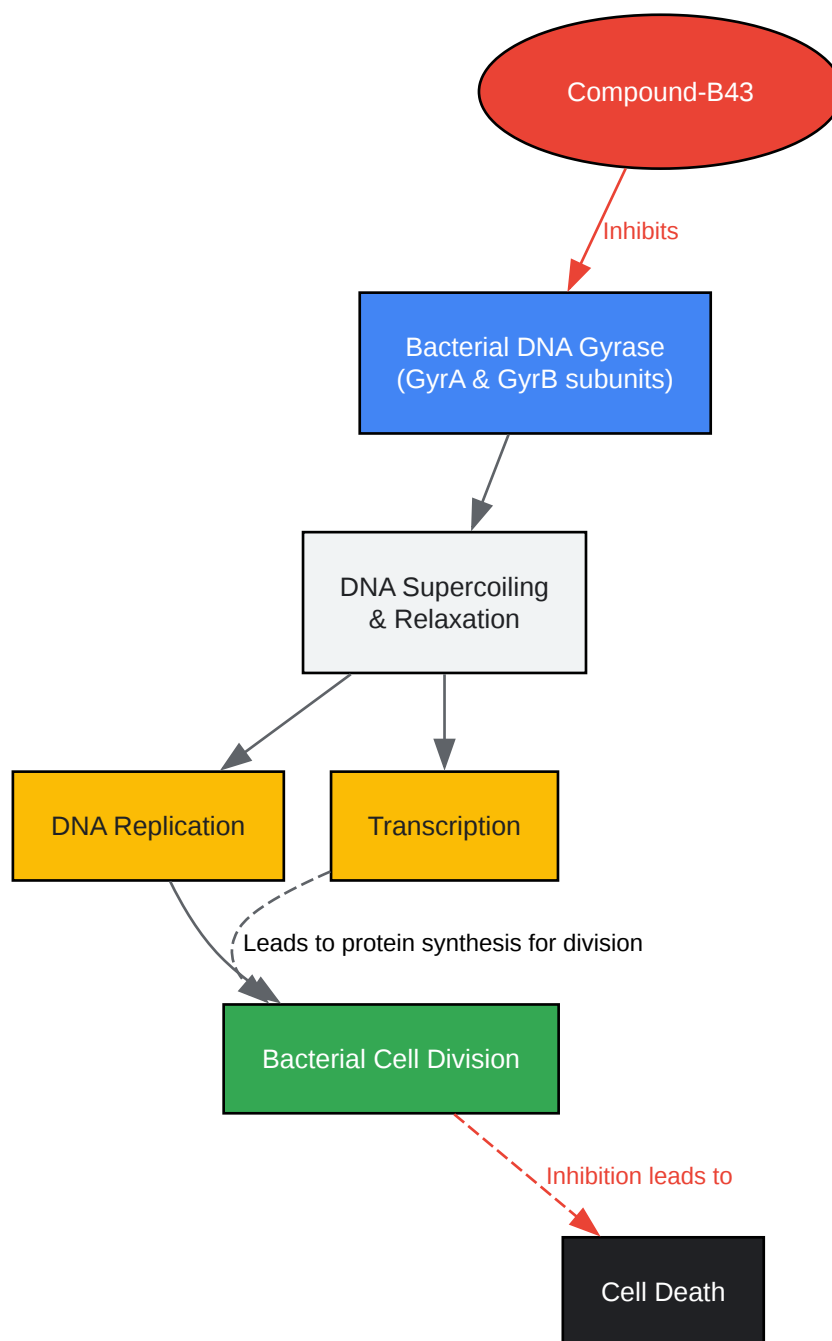


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Workflow for MIC and MBC determination.

Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical mechanism of action where Compound-B43 inhibits bacterial DNA gyrase, a crucial enzyme for DNA replication.



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Hypothetical inhibition of DNA gyrase by Compound-B43.

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